Cas no 161889-88-9 (2-Bromophenyl 2-bromobenzoate)

2-Bromophenyl 2-bromobenzoate is a brominated aromatic ester with applications in organic synthesis and pharmaceutical research. Its structure, featuring two bromine substituents, enhances reactivity in cross-coupling reactions and serves as a versatile intermediate for constructing complex molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its dual bromine functionality allows for selective functionalization, making it valuable in the development of agrochemicals, dyes, and specialty polymers. The high purity and well-defined reactivity profile of 2-Bromophenyl 2-bromobenzoate contribute to its utility in precision synthetic workflows.
2-Bromophenyl 2-bromobenzoate structure
2-Bromophenyl 2-bromobenzoate structure
Product Name:2-Bromophenyl 2-bromobenzoate
CAS No:161889-88-9
MF:C13H8Br2O2
MW:356.009422302246
MDL:MFCD00435743
CID:2780477
PubChem ID:7733536
Update Time:2025-10-10

2-Bromophenyl 2-bromobenzoate Chemical and Physical Properties

Names and Identifiers

    • (2-bromophenyl) 2-bromobenzoate
    • 2-Bromophenyl 2-bromobenzoate;
    • 2-BroMophenyl 2-broMobenzoate
    • SCHEMBL11816437
    • 161889-88-9
    • MFCD00435743
    • 2-Bromophenyl2-bromobenzoate
    • DTXSID80428900
    • Benzoic acid, 2-bromo-, 2-bromophenyl ester
    • BS-21662
    • AKOS000915885
    • 2-Bromophenyl 2-bromobenzoate
    • MDL: MFCD00435743
    • Inchi: 1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H
    • InChI Key: CCPCQNFDILREJB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(=O)OC1C=CC=CC=1Br

Computed Properties

  • Exact Mass: 353.88900
  • Monoisotopic Mass: 353.88910Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 4.43080

2-Bromophenyl 2-bromobenzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Bromophenyl 2-bromobenzoate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:161889-88-9)2-Bromophenyl 2-bromobenzoate
Order Number:A1136938
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:43
Price ($):635.0/172.0
Email:sales@amadischem.com

Additional information on 2-Bromophenyl 2-bromobenzoate

Professional Introduction to 2-Bromophenyl 2-bromobenzoate (CAS No. 161889-88-9)

2-Bromophenyl 2-bromobenzoate, with the chemical identifier CAS No. 161889-88-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring two bromine substituents on both the phenyl and benzoate moieties, presents a unique structural framework that makes it a valuable intermediate in synthetic chemistry and drug development. The presence of bromine atoms enhances its reactivity, making it particularly useful in cross-coupling reactions and as a precursor for more complex molecular architectures.

The brominated aromatic system of 2-Bromophenyl 2-bromobenzoate is of particular interest due to its ability to participate in various chemical transformations. These transformations include Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination, which are pivotal in constructing biaryl structures commonly found in bioactive molecules. The dual bromine atoms serve as versatile handles for further functionalization, allowing chemists to tailor the compound’s properties for specific applications.

In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various biological pathways. 2-Bromophenyl 2-bromobenzoate has emerged as a key building block in this endeavor. Its structural motif is reminiscent of natural products and drug candidates that exhibit potent activity against enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration. The bromine atoms not only facilitate synthetic modifications but also contribute to the compound’s binding affinity by enhancing hydrophobic interactions and halogen bonding.

One of the most compelling aspects of 2-Bromophenyl 2-bromobenzoate is its role in the synthesis of novel heterocyclic compounds. Heterocycles are the backbone of many pharmacologically active agents, and incorporating brominated aromatic rings into these structures can lead to enhanced biological activity. For instance, studies have shown that derivatives of 2-Bromophenyl 2-bromobenzoate exhibit promising antitumor properties by inhibiting key signaling pathways involved in cell proliferation and survival. These findings underscore the compound’s potential as a lead compound or intermediate in oncology research.

The synthetic utility of CAS No. 161889-88-9 extends beyond pharmaceutical applications. In materials science, brominated aromatic compounds like this one are employed in the development of organic electronic materials, including light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The electron-withdrawing nature of the benzoate group and the presence of bromine atoms influence the electronic properties of these materials, making them suitable for optoelectronic devices. This dual functionality highlights the compound’s versatility across multiple scientific disciplines.

Recent advancements in computational chemistry have further illuminated the potential of 2-Bromophenyl 2-bromobenzoate. Molecular modeling studies suggest that modifications to its structure can fine-tune its biological activity, offering a rational approach to drug design. By leveraging computational tools, researchers can predict how changes in the substitution pattern or ring connectivity will affect the compound’s interactions with biological targets. This high-throughput virtual screening approach accelerates the discovery process and reduces experimental costs.

The environmental impact of using CAS No. 161889-88-9 is also a consideration in modern research practices. While brominated compounds offer numerous synthetic advantages, their persistence in the environment necessitates careful handling and disposal protocols. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce hazardous byproducts during synthesis. Techniques such as catalytic cross-coupling reactions under mild conditions help mitigate environmental concerns while maintaining high yields and selectivity.

In conclusion, 2-Bromophenyl 2-bromobenzoate represents a multifaceted compound with significant implications for both pharmaceutical and materials science research. Its unique structural features, reactivity profile, and biological relevance make it a cornerstone in synthetic chemistry endeavors aimed at developing new drugs and advanced materials. As research continues to evolve, the applications of this compound are expected to expand, driven by innovative synthetic methodologies and interdisciplinary collaborations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:161889-88-9)2-Bromophenyl 2-bromobenzoate
A1136938
Purity:99%/99%
Quantity:5g/1g
Price ($):635.0/172.0
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